

Application Notes and Protocols: Investigating NLRP3-Driven Inflammatory Diseases with Tabersonine

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Compound of Interest

Compound Name: *Tabersonine*

Cat. No.: *B1681870*

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Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the host's defense against pathogens and cellular stress.[1] Dysregulation of the NLRP3 inflammasome, however, is implicated in the pathogenesis of a wide array of inflammatory diseases, including but not limited to gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders.[2] This has positioned the NLRP3 inflammasome as a key therapeutic target for the development of novel anti-inflammatory agents.

Tabersonine, a natural indole alkaloid isolated from the medicinal plant *Catharanthus roseus*, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome.[1][3][4] Preclinical studies have demonstrated that **tabersonine** effectively suppresses NLRP3 inflammasome activation, leading to a reduction in the production of pro-inflammatory cytokines IL-1 β and IL-18, and inhibiting pyroptosis, a form of inflammatory cell death.[1] Mechanistically, **tabersonine** has been shown to directly bind to the NACHT domain of the NLRP3 protein, thereby inhibiting its ATPase activity and subsequent oligomerization, which are essential steps for inflammasome assembly.[1][3]

These application notes provide a comprehensive guide for utilizing **tabersonine** as a research tool to study the role of the NLRP3 inflammasome in various disease models. The following

sections detail the molecular interactions of **tabersonine**, its efficacy in both in vitro and in vivo models, and provide detailed protocols for experimental validation.

Data Presentation

In Vitro Efficacy of Tabersonine

The following tables summarize the quantitative data on the inhibitory effects of **tabersonine** on NLRP3 inflammasome activation in vitro.

Table 1: Dose-Dependent Inhibition of IL-1 β Secretion by **Tabersonine** in Bone Marrow-Derived Macrophages (BMDMs)

Tabersonine Concentration (μ M)	IL-1 β Inhibition (%)	IC50 (μ M)
1	>50%	0.71[1][4]
5	>90%	
10	>95%[1]	

BMDMs were primed with LPS and subsequently stimulated with ATP to induce NLRP3 inflammasome activation.

Table 2: Effect of **Tabersonine** on NLRP3 Inflammasome-Related Protein Expression in BMDMs

Treatment	pro-IL-1 β Expression	NLRP3 Expression	Caspase-1 (p20) Cleavage	GSDMD-NT Production
LPS + ATP	Upregulated	Upregulated	Increased	Increased
LPS + ATP + Tabersonine (10 μ M)	No significant change	No significant change	Significantly Reduced[1]	Significantly Reduced[1]

This data indicates that **tabersonine** does not affect the priming step of NLRP3 inflammasome activation (expression of pro-IL-1 β and NLRP3) but inhibits the activation step (caspase-1

cleavage and GSDMD cleavage).

In Vivo Efficacy of Tabersonine

The following tables summarize the quantitative data on the therapeutic effects of **tabersonine** in mouse models of NLRP3-driven diseases.

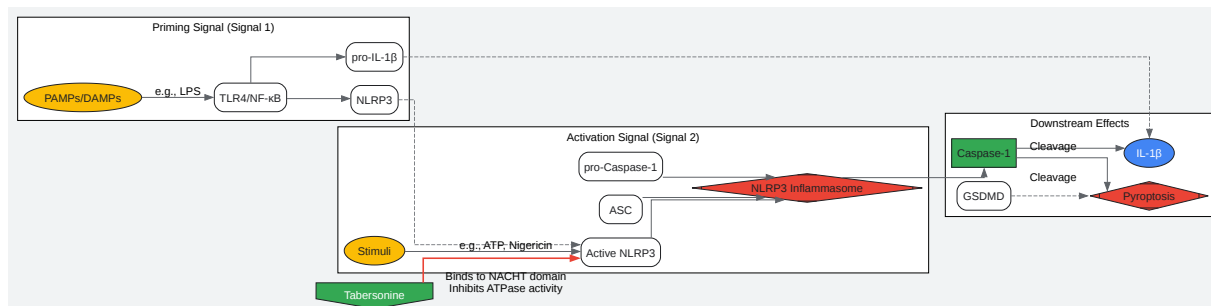
Table 3: Effect of **Tabersonine** on Alum-Induced Peritonitis in Mice

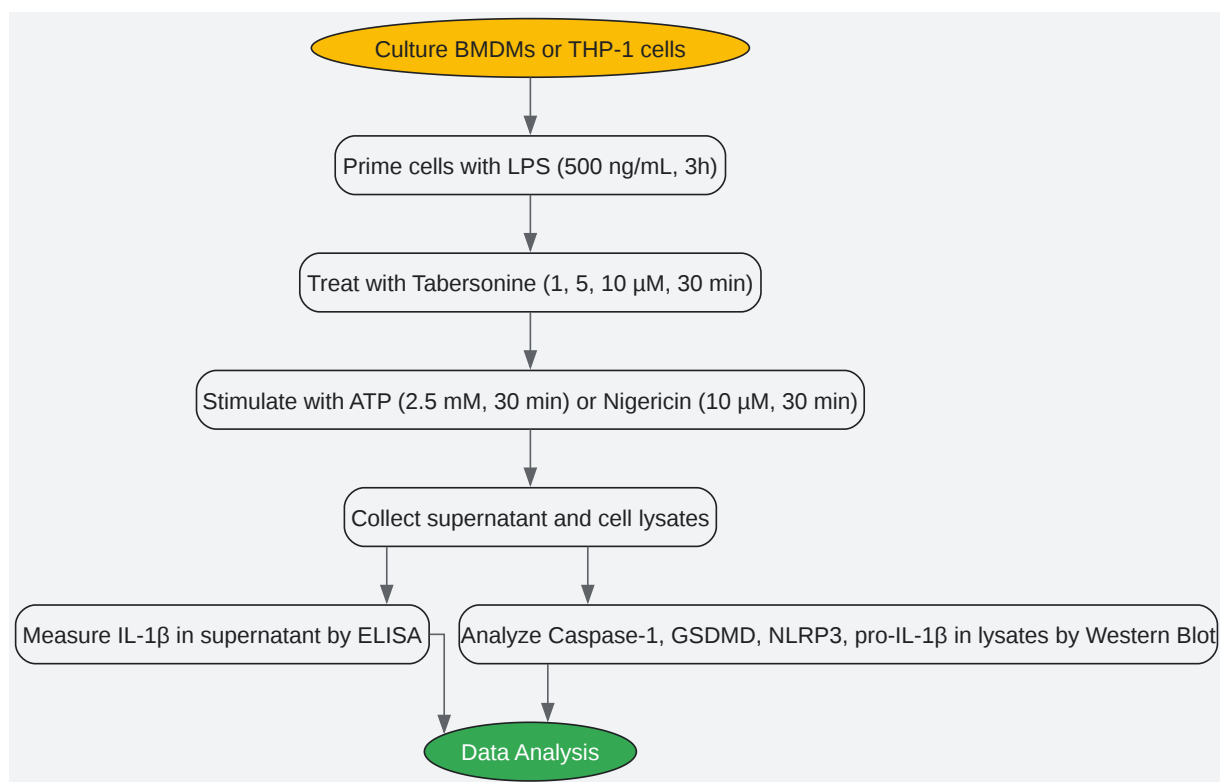
Treatment Group	Total Peritoneal Cells (x10 ⁶)	Peritoneal IL-1 β (pg/mL)	Peritoneal Neutrophils (%)	Peritoneal Monocytes (%)
Vehicle	~2	~50	~5	~10
Alum + Vehicle	~8	~400	~40	~30
Alum + Tabersonine (10 mg/kg)	~4 ^[1]	~150 ^[1]	~20 ^[1]	~15 ^[1]

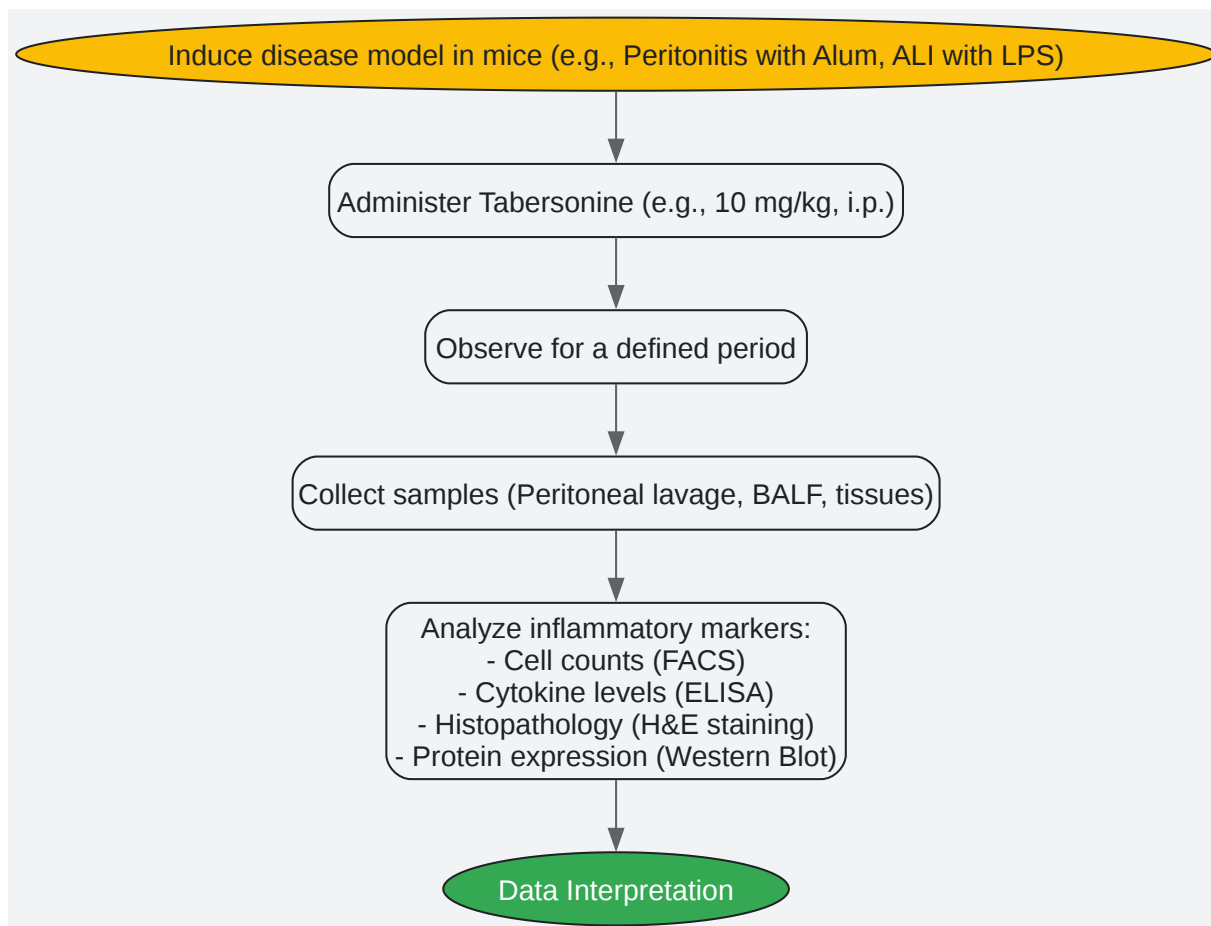
Table 4: Effect of **Tabersonine** on LPS-Induced Acute Lung Injury (ALI) in Mice

Treatment Group	Lung Wet/Dry Ratio	BALF Protein (mg/mL)	BALF Total Cells (x10 ⁵)	BALF IL-1 β (pg/mL)
Vehicle	~4.5	~0.2	~1	~20
LPS + Vehicle	~6.5	~1.0	~5	~150
LPS + Tabersonine (10 mg/kg)	~5.0 ^[1]	~0.4 ^[1]	~2 ^[1]	~50 ^[1]

Signaling Pathways and Experimental Workflows







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References

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